Ethyl 2-(2-methylphenoxy)propanoate
Description
Ethyl 2-(2-methylphenoxy)propanoate is a propanoate ester derivative featuring a 2-methylphenoxy substituent at the β-position of the propanoate backbone. Structurally, it belongs to the family of aryloxypropanoates, which are characterized by their phenoxy groups linked to a propanoate ester. These compounds often exhibit biological activity, including herbicidal and enzymatic inhibitory properties .
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
ethyl 2-(2-methylphenoxy)propanoate |
InChI |
InChI=1S/C12H16O3/c1-4-14-12(13)10(3)15-11-8-6-5-7-9(11)2/h5-8,10H,4H2,1-3H3 |
InChI Key |
SLUUHAFCXRVNPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC=C1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-methylphenoxy)propionate typically involves the esterification of 2-methylphenol with propionic acid in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
2-methylphenol+propionic acidacid catalystethyl 2-(2-methylphenoxy)propionate+water
Industrial Production Methods
In industrial settings, the production of ethyl 2-(2-methylphenoxy)propionate may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process. The reaction mixture is typically distilled to separate the desired ester from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-methylphenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 2-methylphenoxyacetic acid or 2-methylphenoxyacetone.
Reduction: Formation of 2-(2-methylphenoxy)propanol.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Ethyl 2-(2-methylphenoxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of ethyl 2-(2-methylphenoxy)propionate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Structural Insights :
- Substituent Position : The position of methyl groups (e.g., 2-methyl in the target compound vs. 4-chloro-3-methyl in ) significantly alters steric hindrance and electronic effects, impacting reactivity and binding affinity.
- Functional Groups : The presence of electron-withdrawing groups (e.g., chloro in ) increases electrophilicity, whereas electron-donating groups (e.g., methyl in ) enhance stability.
Spectroscopic and Physical Properties
- ¹H NMR Data: Ethyl 2-(4-(cyanomethyl)phenoxy)propanoate (): δ 1.18 ppm (t, 3H, ethyl CH₃), 1.51 ppm (d, 3H, α-CH₃), 4.15 ppm (q, 2H, ethyl CH₂). Ethyl 2-(hexylcarbamoyloxy)propanoate (): Key signals include urethane NH (δ ~6.5 ppm) and hexyl chain protons (δ 0.8–1.6 ppm). Comparison: The target compound’s NMR profile is expected to resemble these analogs, with distinct splitting patterns for the ethyl and methyl groups.
- Stability: Ethyl 2-(4-hydroxyphenoxy)propanoate is reported as stable under recommended storage conditions , while analogs with labile substituents (e.g., cyanomethyl in ) may require inert atmospheres for long-term storage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
